Cas no 2137766-55-1 (1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one structure
2137766-55-1 structure
商品名:1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
CAS番号:2137766-55-1
MF:C11H19NOS
メガワット:213.339661836624
CID:6564376
PubChem ID:165461984

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one 化学的及び物理的性質

名前と識別子

    • 2137766-55-1
    • 1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
    • EN300-785519
    • 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
    • インチ: 1S/C11H19NOS/c1-9(2)12-6-4-10(13)11(12)5-3-7-14-8-11/h9H,3-8H2,1-2H3
    • InChIKey: KBBLAJLQDILZRW-UHFFFAOYSA-N
    • ほほえんだ: S1CCCC2(C1)C(CCN2C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 213.11873540g/mol
  • どういたいしつりょう: 213.11873540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-785519-0.25g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
0.25g
$1104.0 2024-05-22
Enamine
EN300-785519-2.5g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
2.5g
$2351.0 2024-05-22
Enamine
EN300-785519-10.0g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
10.0g
$5159.0 2024-05-22
Enamine
EN300-785519-1.0g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
1.0g
$1200.0 2024-05-22
Enamine
EN300-785519-5.0g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
5.0g
$3479.0 2024-05-22
Enamine
EN300-785519-0.1g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
0.1g
$1056.0 2024-05-22
Enamine
EN300-785519-0.05g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
0.05g
$1008.0 2024-05-22
Enamine
EN300-785519-0.5g
1-(propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one
2137766-55-1 95%
0.5g
$1152.0 2024-05-22

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one 関連文献

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-oneに関する追加情報

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one: A Novel Compound with Promising Applications in Medicinal Chemistry

1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one (CAS No. 2137766-55-1) is a unique and highly specialized compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their structural complexity and diverse biological activities. The presence of a thioether group and an azaspiro ring system makes this molecule particularly intriguing for researchers exploring new drug candidates.

The chemical structure of 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one is characterized by a spirocyclic framework with a seven-membered thiaza ring and a ketone functional group. The isopropyl substituent at the nitrogen atom adds to the molecule's hydrophobicity and influences its pharmacokinetic properties. This unique combination of structural features has led to extensive studies on its biological activities, including its potential as an anti-inflammatory agent, an antimicrobial compound, and a modulator of various cellular processes.

Recent research has highlighted the anti-inflammatory properties of 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may have therapeutic potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one has demonstrated promising antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt bacterial cell membranes, leading to cell death. This property makes it a potential candidate for the development of new antibiotics, which is particularly important given the growing problem of antibiotic resistance.

The pharmacokinetic profile of 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one has also been investigated in preclinical studies. These studies have revealed that it exhibits good oral bioavailability and a favorable distribution profile, making it suitable for further development as an oral therapeutic agent. The compound's metabolic stability and low toxicity in animal models further support its potential for clinical use.

The mechanism of action of 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one is not yet fully understood, but recent research suggests that it may interact with multiple cellular targets. For example, it has been shown to modulate the activity of certain kinases involved in inflammatory signaling pathways, such as MAPK and NF-kB. Additionally, its ability to disrupt bacterial cell membranes indicates that it may also target specific bacterial proteins or enzymes.

The development of new drugs based on spirocyclic compounds like 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one is an active area of research in medicinal chemistry. The unique structural features of these compounds offer opportunities for rational drug design and optimization, allowing researchers to fine-tune their biological activities and pharmacological properties. Ongoing studies are focused on identifying more potent derivatives with improved selectivity and reduced side effects.

In conclusion, 1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one (CAS No. 2137766-55-1) represents a promising lead compound in the search for new therapeutic agents. Its anti-inflammatory and antimicrobial properties, combined with favorable pharmacokinetic characteristics, make it an attractive candidate for further development in medicinal chemistry. As research in this area continues to advance, we can expect to see more detailed insights into the mechanisms underlying its biological activities and potential clinical applications.

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